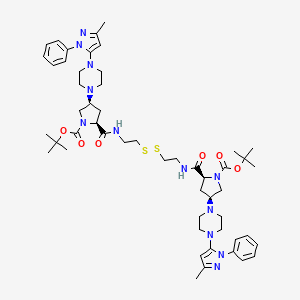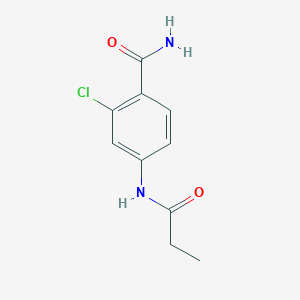![molecular formula C6H2BrClN2OS B14894445 6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a halogenated pyridine derivative in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazolo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chlorothiazolo[4,5-b]pyridine
- 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness
6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and research purposes .
Properties
Molecular Formula |
C6H2BrClN2OS |
|---|---|
Molecular Weight |
265.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C6H2BrClN2OS/c7-2-1-3-4(9-5(2)11)10-6(8)12-3/h1H,(H,9,11) |
InChI Key |
YELLXYVOJOCMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=C1SC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)






![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)




![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)

